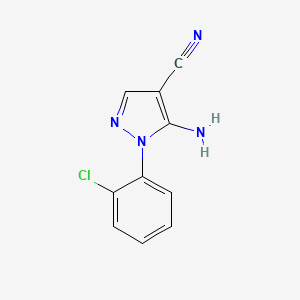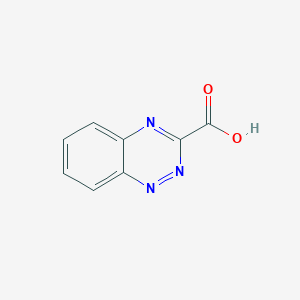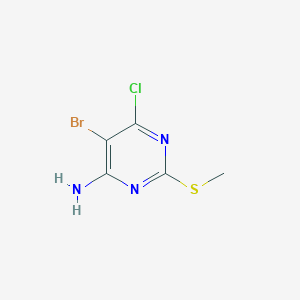
5-Brom-6-Methoxynicotinaldehyd
Übersicht
Beschreibung
The compound 5-Bromo-6-methoxynicotinaldehyde is a chemical of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups and structural features are discussed, which can provide insights into the properties and reactivity of 5-Bromo-6-methoxynicotinaldehyde.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including regioselective bromination and nucleophilic substitution reactions. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar substitution pattern to 5-Bromo-6-methoxynicotinaldehyde, was achieved through a multi-step process involving methoxylation, oxidation, and bromination steps, yielding the final product in 67% overall yield . This suggests that the synthesis of 5-Bromo-6-methoxynicotinaldehyde could potentially be accomplished through similar synthetic routes, with careful consideration of regioselectivity and functional group compatibility.
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Bromo-6-methoxynicotinaldehyde has been characterized using various spectroscopic techniques. For example, the structure of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide was determined, revealing a non-planar molecule with a trans configuration around the C=N bond and an intramolecular hydrogen bond . Additionally, the supramolecular architecture of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was studied, showing strong intermolecular hydrogen bonds and weak Br⋯Br contacts . These findings indicate that 5-Bromo-6-methoxynicotinaldehyde may also exhibit interesting structural features and intermolecular interactions that could be relevant for its reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of bromo- and methoxy-substituted compounds is influenced by the presence of these functional groups. Bromine is a good leaving group, which can facilitate nucleophilic substitution reactions, while the methoxy group can stabilize adjacent positive charges through resonance, influencing the site of electrophilic attack. The synthesis of heterocycles from 5-bromo-4-methoxy-1,1,1-trihalo-3-alken-2-ones demonstrates the utility of bromo- and methoxy-substituted compounds in constructing complex molecular architectures . Similarly, the synthesis of 5-methoxy-6-bromoindoles highlights the role of these substituents in the preparation of biologically active molecules . These studies suggest that 5-Bromo-6-methoxynicotinaldehyde could undergo a variety of chemical reactions, making it a versatile intermediate for further synthetic elaboration.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-6-methoxynicotinaldehyde can be inferred from related compounds. The presence of bromine and methoxy groups is likely to influence the compound's boiling point, solubility, and density. The electronic effects of these substituents will also affect the compound's UV-Visible absorption, NMR chemical shifts, and reactivity towards electrophiles and nucleophiles. For example, the detailed vibrational assignments and electronic properties of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole were investigated using spectroscopic techniques and computational methods, providing insights into the influence of substituents on the compound's properties . These analyses can be applied to predict the behavior of 5-Bromo-6-methoxynicotinaldehyde in various chemical environments and its potential interactions with biological targets.
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Baustein
5-Brom-6-Methoxynicotinaldehyd: dient als vielseitiger Baustein in der organischen Synthese. Seine Struktur ermöglicht verschiedene chemische Reaktionen, darunter Kondensation, nucleophile Substitution und Cycloaddition, was ihn wertvoll für die Synthese komplexer organischer Moleküle macht. Forscher nutzen diese Verbindung, um heterocyclische Verbindungen zu konstruieren, die in vielen Pharmazeutika weit verbreitet sind .
Medizinische Chemie
In der medizinischen Chemie wird This compound zur Entwicklung neuer Medikamentenkandidaten eingesetzt. Seine Brom- und Aldehyd-Funktionsgruppen sind reaktive Stellen, die modifiziert werden können, um Derivate mit potenzieller biologischer Aktivität zu erzeugen. Diese Verbindung ist besonders nützlich bei der Synthese von Molekülen, die auf neurologische Störungen abzielen, da sie die Blut-Hirn-Schranke überwinden kann .
Materialwissenschaften
Diese Verbindung findet Anwendungen in den Materialwissenschaften, insbesondere bei der Entwicklung organischer Halbleiter. Das Vorhandensein der Methoxygruppe kann die elektronischen Eigenschaften der resultierenden Materialien beeinflussen, was für die Konstruktion von Komponenten wie organischen Leuchtdioden (OLEDs) und Solarzellen entscheidend ist .
Analytischer Referenzstandard
This compound: kann als analytischer Referenzstandard verwendet werden. Aufgrund seiner klar definierten Struktur und Reinheit dient es als Referenz in Chromatographie- und Spektroskopiemethoden, die bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen helfen .
Katalysatordesign
Die Struktur der Verbindung ist für Modifikationen geeignet, die es ihr ermöglichen, als Ligand im Katalysatordesign zu wirken. Es kann mit Metallen koordinieren, um Komplexe zu bilden, die verschiedene chemische Reaktionen katalysieren, darunter Oxidations- und Reduktionsprozesse, die in der Industriechemie wichtig sind .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie werden Derivate von This compound auf ihre potenzielle Verwendung als Pestizide oder Herbizide untersucht. Das Bromatom kann für die biologische Aktivität gegen Schädlinge und Unkräuter entscheidend sein und zur Entwicklung neuer Agrochemikalien beitragen .
Eigenschaften
IUPAC Name |
5-bromo-6-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXWVKBXMBEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496057 | |
| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65873-73-6 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-6-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65873-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

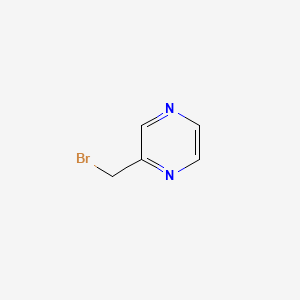



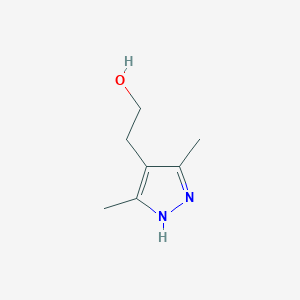
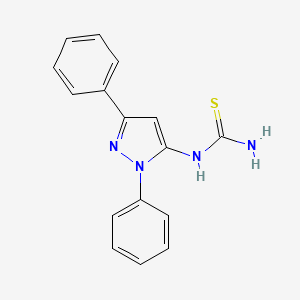
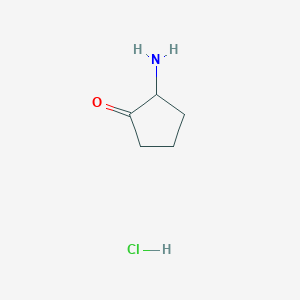
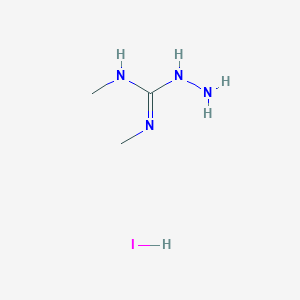

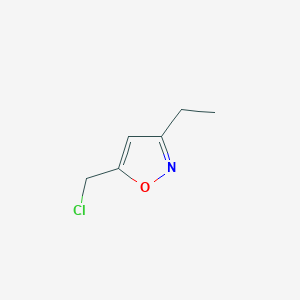
![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)
